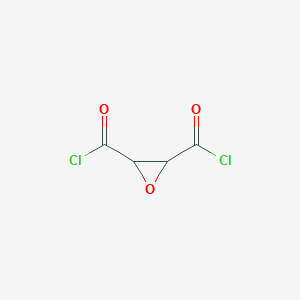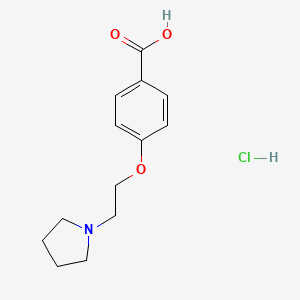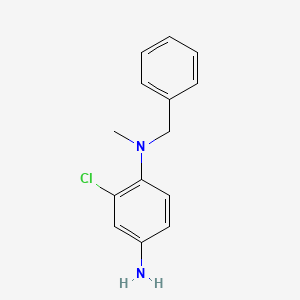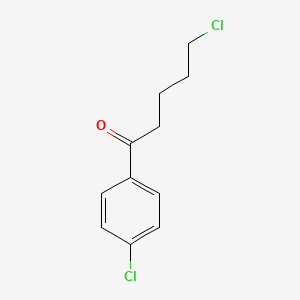
5-Chloro-1-(4-chlorophenyl)-1-oxopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(4-chlorophenyl)-1-oxopentane, or 5-chloro-1-oxopentane, is a synthetic organic compound belonging to the class of pentanones. It is a colorless, volatile liquid that is used in various scientific and industrial applications. 5-Chloro-1-oxopentane has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, in the production of dyes, and in the manufacture of other organic compounds.
Applications De Recherche Scientifique
Synthesis of Isotopically Labeled Compounds
Research has focused on the synthesis of isotopically labeled compounds, such as [1,2,3,4,5-13C5]-5-amino-4-oxopentanoic acid (ALA), which is crucial in studying the biosynthesis of biologically active porphyrins. These include molecules central to photosynthesis, oxygen transport, and electron transport. A simple scheme allows the preparation of any isotopomer of ALA in high yield, indicating the utility of related chemical pathways in producing isotopically labeled biochemical precursors (Shrestha‐Dawadi & Lugtenburg, 2003).
Advanced Organic Synthesis Techniques
The study of complex organic molecules, like (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, involves advanced synthesis techniques and crystallographic analysis. These studies contribute to a deeper understanding of molecular structures and their formation, as demonstrated by the crystal structure determination of such compounds, which assists in elucidating their chemical behavior and potential applications (Dong Heng-shan et al., 2005).
Electrosynthesis Methods
Electrosynthesis provides an alternative route for synthesizing organic compounds, such as 5-amino-4-oxopentanoic acid hydrochloride, from their nitro derivatives. This approach studies the effects of various factors on yield and quality, demonstrating the versatility of electrochemical methods in organic synthesis. Such research can lead to more efficient and environmentally friendly synthetic routes (Konarev et al., 2007).
Corrosion Inhibition
Research into Schiff bases derived from compounds including 5-Chloro-1-(4-chlorophenyl)-1-oxopentane analogs has shown potential applications in corrosion inhibition. These compounds can significantly reduce the corrosion of metals in acidic environments, suggesting their utility in protecting industrial materials. The effectiveness of these inhibitors highlights the intersection between organic synthesis and materials science (Şafak et al., 2012).
Molecular Electronics and Photonics
The synthesis and characterization of derivatives, such as 2-bromo-4-chlorophenyl-2-bromobutanoate and its analogs, contribute to fields like molecular electronics and photonics. Research into their electronic and non-linear optical properties through DFT studies reveals potential applications in developing new materials for electronic devices (Nazeer et al., 2020).
Propriétés
IUPAC Name |
5-chloro-1-(4-chlorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHZTGANJADNQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558215 |
Source


|
| Record name | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-chlorophenyl)-1-oxopentane | |
CAS RN |
945-97-1 |
Source


|
| Record name | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

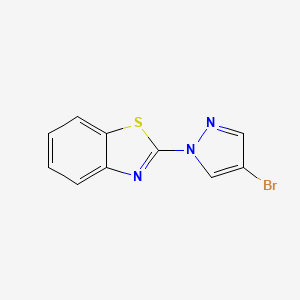
![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)
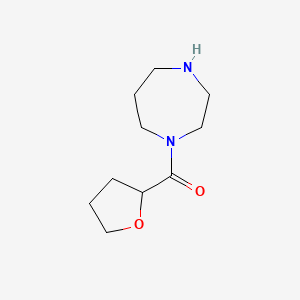
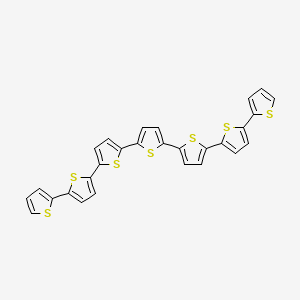
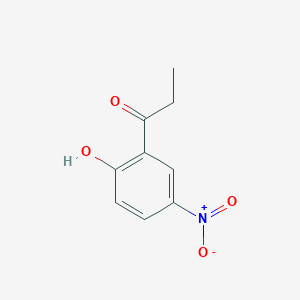
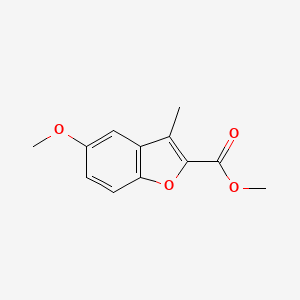
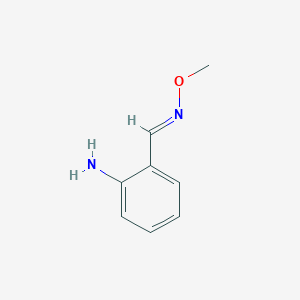

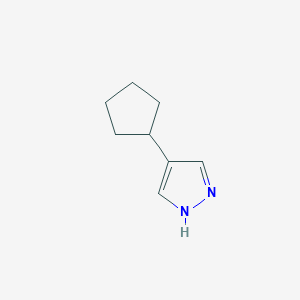
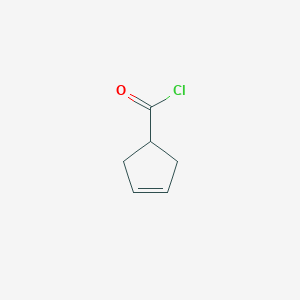
![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)
